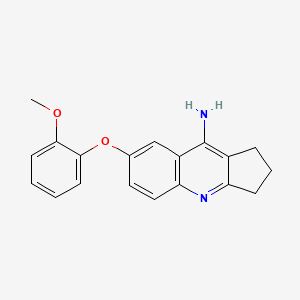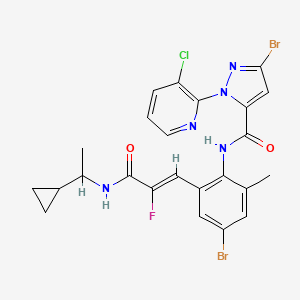
C.I. Mordant Black 9, monosodium salt
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
C.I. Mordant Black 9, monosodium salt: is a chemical compound known for its use as a dye. It is also referred to as Benzenesulfonic acid, 3-((1,5-dihydroxy-2-naphthalenyl)azo)-4-hydroxy-, monosodium salt . This compound belongs to the category of azo dyes, which are characterized by the presence of one or more azo groups (-N=N-) attached to aromatic rings. The molecular formula of C.I. Mordant Black 9, monosodium salt is C16H11N2NaO6S , and it has a molecular weight of 382.32 g/mol .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of C.I. Mordant Black 9, monosodium salt typically involves the diazotization of 3-amino-4-hydroxybenzenesulfonic acid followed by coupling with 1,5-dihydroxynaphthalene . The reaction conditions include maintaining a low temperature during the diazotization process to ensure the stability of the diazonium salt. The coupling reaction is usually carried out in an alkaline medium to facilitate the formation of the azo bond .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to ensure high yield and purity of the final product. The compound is then purified through filtration, washing, and drying processes .
Analyse Des Réactions Chimiques
Types of Reactions: C.I. Mordant Black 9, monosodium salt undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized in the presence of strong oxidizing agents, leading to the formation of different oxidation products.
Reduction: Reduction of the azo group can occur under reducing conditions, resulting in the formation of corresponding amines.
Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions, such as halogenation or nitration.
Common Reagents and Conditions:
Oxidation: Strong oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents such as sodium dithionite or zinc in acidic medium.
Substitution: Electrophilic reagents like chlorine or nitric acid under controlled conditions.
Major Products Formed:
Oxidation: Formation of sulfonic acids or quinones.
Reduction: Formation of aromatic amines.
Substitution: Formation of halogenated or nitrated derivatives.
Applications De Recherche Scientifique
C.I. Mordant Black 9, monosodium salt has a wide range of applications in scientific research, including:
Chemistry: Used as a dye in various analytical techniques and as a pH indicator.
Biology: Employed in staining procedures for microscopic analysis of biological samples.
Medicine: Investigated for its potential use in diagnostic assays and as a therapeutic agent.
Industry: Utilized in the textile industry for dyeing fabrics, in the leather industry for coloring leather, and in the paper industry for paper dyeing
Mécanisme D'action
The mechanism of action of C.I. Mordant Black 9, monosodium salt involves its interaction with various molecular targets. The azo group in the compound can undergo reduction to form aromatic amines, which can interact with cellular components. The compound can also form complexes with metal ions, enhancing its binding affinity to specific targets. The pathways involved include the formation of covalent bonds with proteins and nucleic acids, leading to changes in their structure and function .
Comparaison Avec Des Composés Similaires
C.I. Mordant Black 9, monosodium salt can be compared with other azo dyes, such as:
- C.I. Acid Black 1
- C.I. Direct Black 38
- C.I. Reactive Black 5
Uniqueness:
- This compound has unique properties such as high water solubility and stability, making it suitable for various applications.
- It exhibits excellent dyeing properties, providing vibrant and long-lasting colors.
- The compound’s ability to form complexes with metal ions enhances its versatility in different applications .
Propriétés
Numéro CAS |
2052-25-7 |
|---|---|
Formule moléculaire |
C16H11N2NaO6S |
Poids moléculaire |
382.3 g/mol |
Nom IUPAC |
sodium;3-[(1,5-dihydroxynaphthalen-2-yl)diazenyl]-4-hydroxybenzenesulfonate |
InChI |
InChI=1S/C16H12N2O6S.Na/c19-14-3-1-2-11-10(14)5-6-12(16(11)21)17-18-13-8-9(25(22,23)24)4-7-15(13)20;/h1-8,19-21H,(H,22,23,24);/q;+1/p-1 |
Clé InChI |
AHKONVJORNYTAC-UHFFFAOYSA-M |
SMILES canonique |
C1=CC2=C(C=CC(=C2O)N=NC3=C(C=CC(=C3)S(=O)(=O)[O-])O)C(=C1)O.[Na+] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


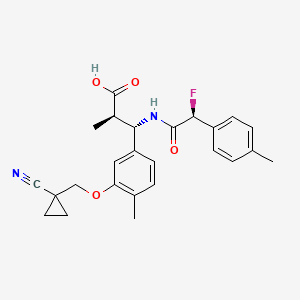

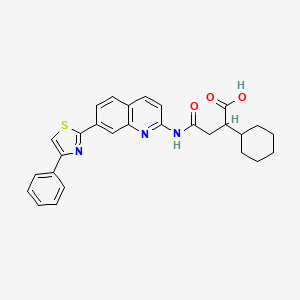

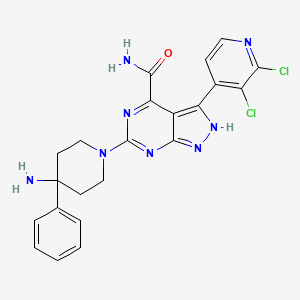
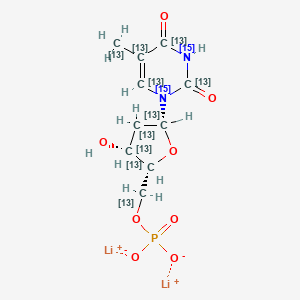
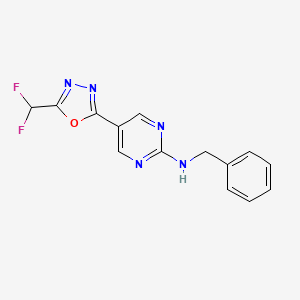
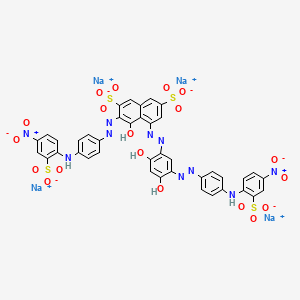

![[(3R)-3-[4-(2-cyclopropylphenyl)-2-(hydroxymethyl)phenyl]pyrrolidin-1-yl]-(5-fluoropyridin-2-yl)methanone](/img/structure/B12385947.png)
![N-[(E)-(2-methoxyphenyl)methylideneamino]-2-[4-oxo-3-[2-(4-sulfamoylphenyl)ethyl]quinazolin-2-yl]sulfanylacetamide](/img/structure/B12385951.png)
![N-[4-fluoro-3-(1H-imidazo[4,5-b]pyridin-7-yl)-5-(1,3,5-trimethylpyrazol-4-yl)phenyl]ethanesulfonamide](/img/structure/B12385954.png)
